Maltose hydrate -

Maltose hydrate

Catalog Number: EVT-13848665
CAS Number:
Molecular Formula: C12H24O12
Molecular Weight: 360.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Maltose is predominantly sourced from grains, especially barley, which undergo malting—a process that involves soaking the grains in water to initiate germination. During this process, enzymes such as amylase are activated, facilitating the breakdown of starch into simpler sugars, including maltose. Additionally, maltose can be found in other partially hydrolyzed starch products like maltodextrin and corn syrup .

Classification

Maltose falls under the category of carbohydrates, specifically disaccharides. It is classified as a reducing sugar due to the presence of a free aldehyde group in its structure when dissolved in water . This characteristic allows it to participate in various chemical reactions typical for reducing sugars.

Synthesis Analysis

Methods of Synthesis

Maltose can be synthesized through two primary methods:

  1. Dehydration Synthesis: This occurs when two glucose molecules undergo a condensation reaction, resulting in the formation of maltose and the release of a water molecule. This reaction can be represented as:
    C6H12O6+C6H12O6C12H22O11+H2OC_6H_{12}O_6+C_6H_{12}O_6\rightarrow C_{12}H_{22}O_{11}+H_2O
  2. Enzymatic Hydrolysis: In industrial settings, starch is enzymatically hydrolyzed using enzymes like alpha-amylase and beta-amylase to yield maltose. The starch is first gelatinized by heat and then treated with these enzymes to break down the polysaccharides into disaccharides .

Technical Details

The enzymatic breakdown involves two key steps:

  • Random Hydrolysis: Alpha-amylase cleaves the internal α(1→4) bonds within starch, producing shorter oligosaccharides.
  • Exo-Hydrolysis: Beta-amylase acts on the non-reducing ends of these oligosaccharides, releasing maltose units.
Molecular Structure Analysis

Structure

Maltose consists of two glucose molecules linked by an α(1→4) glycosidic bond. The molecular structure can be represented as follows:

  • Structural Formula: The two glucose units are configured in a way that one unit contributes its anomeric carbon to form the glycosidic bond with the other unit.

Data

  • Molecular Weight: 342.3 g/mol
  • Density: 1.54 g/cm³
  • Melting Point: 160 to 165 °C
  • Solubility: Highly soluble in water .
Chemical Reactions Analysis

Reactions

Maltose participates in various chemical reactions typical for carbohydrates:

  1. Hydrolysis Reaction: Maltose can be hydrolyzed into two glucose molecules under acidic or enzymatic conditions:
    C12H22O11+H2O2C6H12O6C_{12}H_{22}O_{11}+H_2O\rightarrow 2C_6H_{12}O_6
  2. Fermentation Reaction: In the presence of yeast, maltose can be fermented to produce ethanol and carbon dioxide:
    C12H22O11+H2O4C2H5OH+4CO2C_{12}H_{22}O_{11}+H_2O\rightarrow 4C_2H_5OH+4CO_2
  3. Oxidation Reaction: Maltose can react with oxidizing agents (e.g., sulfuric acid) to produce carbon dioxide and sulfur dioxide along with water:
    C12H22O11+24H2SO412CO2+35H2O+24SO2C_{12}H_{22}O_{11}+24H_2SO_4\rightarrow 12CO_2+35H_2O+24SO_2
Mechanism of Action

Process

In biological systems, maltose acts as a source of energy through its breakdown into glucose by specific enzymes (maltases). This process allows organisms to utilize maltose efficiently for metabolic processes.

Data

The enzymatic hydrolysis of maltose involves several maltase enzymes that cleave the glycosidic bond, releasing glucose that can then be utilized for energy production or stored as glycogen for later use .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder or colorless crystals.
  • Odor: Odorless.
  • Heat Capacity: Approximately 298.15 K.
  • Complexity: 382 (as per computational chemistry standards).

Chemical Properties

Maltose exhibits properties typical of reducing sugars:

  • It yields positive results in tests such as Benedict's test and Tollens' test due to its ability to reduce metal ions.
  • Maltose exhibits mutarotation in solution, where it can convert between different anomeric forms (α and β), affecting its specific rotation .
Applications

Maltose has various scientific and industrial applications:

  1. Brewing Industry: Maltose is crucial in beer production as it provides fermentable sugars for yeast during fermentation.
  2. Food Industry: It serves as a sweetener and flavor enhancer in various food products.
  3. Medicinal Uses: Maltose has been studied for its potential benefits in liver repair and protection due to its metabolic properties.
  4. Infant Foods: It is often included in infant formulas due to its digestibility compared to other sugars .
Enzymatic and Synthetic Pathways for Maltose Hydrate Production

Biocatalytic Synthesis Using α-Amylase and β-Amylase Systems

Maltose hydrate (C₁₂H₂₂O₁₁·nH₂O) is industrially produced via enzymatic starch hydrolysis, leveraging the synergistic actions of endo-acting α-amylase (EC 3.2.1.1) and exo-acting β-amylase (EC 3.2.1.2). α-Amylase randomly cleaves α-1,4-glycosidic bonds in amylose and amylopectin, generating soluble oligosaccharides. Subsequently, β-amylase hydrolyzes these oligosaccharides from their non-reducing ends, releasing maltose units [9]. The efficiency of this process depends on:

  • Calcium dependency: α-Amylases require Ca²⁺ ions to maintain structural stability and catalytic activity at high temperatures (typically 70°C–90°C during liquefaction) [9] [2].
  • pH optimization: β-Amylase functions optimally at pH 5.0–6.0, necessitating precise adjustment between enzymatic stages [9].
  • Thermostability: Engineered microbial amylases (e.g., from Bacillus licheniformis) enable continuous processing, achieving maltose yields exceeding 80% in industrial syrups [9] [1].

Table 1: Amylase Classes in Maltose Production

Enzyme TypeSource OrganismsAction MechanismOptimal ConditionsMaltose Yield
α-AmylaseB. licheniformis, B. amyloliquefaciensEndohydrolysis of α-1,4 bonds90°C, pH 6.0–7.0, Ca²⁺-dependentProduces dextrins
β-AmylaseBarley, Bacillus spp.Exohydrolysis to maltose units55°C, pH 5.0–6.080%–85%
Debranching enzymesPseudomonas spp.Hydrolyze α-1,6 linkages60°C, pH 6.5Increases yield by 10%–15%

Role of Isoamylase in Starch Debranching for Maltose Enrichment

Isoamylase (EC 3.2.1.68) specifically targets α-1,6-glycosidic bonds in amylopectin, overcoming the limitation of β-amylase, which stalls near branch points. Unlike pullulanase (which hydrolyzes short-chain branches), isoamylase preferentially cleaves densely branched polymers like glycogen and amylopectin, generating linear maltodextrins for further β-amylase action [6] [10]. Key aspects include:

  • Isoform specificity: Plants express multiple isoforms; potato Stisa1 and Stisa3 exhibit distinct hydrolytic activities, while Stisa2 modulates the activity of Stisa1 in a multimeric complex [10].
  • Synergy with amylases: Combining isoamylase with β-amylase increases maltose yield by 10%–15% in starch hydrolysates by eliminating branch-induced steric hindrance [6].
  • Biotechnological engineering: Recombinant expression of Pyrococcus furiosus isoamylase in Bacillus hosts enhances thermostability (activity at 100°C) and acid tolerance (pH 5.0), streamlining industrial processes [9].

Table 2: Isoamylase Isoforms in Starch Metabolism

IsoformCatalytic ActivitySubstrate PreferenceStructural Role
Stisa1High hydrolytic activityAmylopectin, glycogenForms core of multimeric complex
Stisa2Non-catalyticBinds glucansModulates Stisa1 activity
Stisa3Moderate hydrolytic activitySoluble phytoglycogenIndependent monomeric enzyme

Crystallization Dynamics in Hydrate Formation: Nucleation and Polymorphic Control

Maltose crystallization from supersaturated syrups yields hydrates where water molecules integrate stoichiometrically into the crystal lattice. The process involves:

  • Nucleation kinetics: Initiated at supersaturation ratios >1.3, with cooling rates (0.5°C–1.0°C/min) critically controlling nucleation density and crystal size distribution [8].
  • Polymorphic control: Maltose forms monohydrates (C₁₂H₂₂O₁₁·H₂O) below 40°C, while dihydrates (C₁₂H₂₂O₁₁·2H₂O) crystallize at lower temperatures (<25°C) or high humidity. Seeding with monohydrate crystals suppresses dihydrate formation [8] [7].
  • Hydration thermodynamics: Water activity (aw) governs hydrate stability; monohydrates are thermodynamically favored at aw 0.3–0.5, whereas dihydrates require a_w >0.7 [7].

Table 3: Crystallization Parameters for Maltose Hydrates

ParameterMonohydrateDihydrateInfluence on Crystallization
Temperature Range25°C–40°C<25°CDetermines hydrate phase stability
Supersaturation1.3–1.5>1.5Drives nucleation rate
Cooling Rate0.5°C/min0.2°C/minAffects crystal size distribution
Water Activity (a_w)0.3–0.5>0.7Stabilizes specific hydrate form

Comparative Analysis of Monohydrate vs. Dihydrate Crystalline Structures

X-ray diffraction studies reveal fundamental differences in the solid-state structures of maltose hydrates:

  • Monohydrate (C₁₂H₂₂O₁₁·H₂O):
  • Crystallizes in the orthorhombic space group P2₁2₁2₁.
  • Water molecules occupy interstitial sites, forming dual linear O−H⋅⋅⋅O hydrogen bonds between maltose dimers. This stabilizes a compact lattice with density ~1.54 g/cm³ [8] [3].
  • Exhibits higher thermal stability, melting at 102°C–103°C (hydrate) or ~160°C (anhydrous) without decomposition [8].
  • Dihydrate (C₁₂H₂₂O₁₁·2H₂O):
  • Adopts a monoclinic lattice with expanded unit cell dimensions.
  • Water molecules integrate directly into coordinated hydrogen-bond networks, creating channels that reduce density to ~1.49 g/cm³ [7].
  • Dissolves 20% faster than monohydrate due to lattice fragility but is hygroscopic, limiting storage stability [7] [8].
  • Functional implications: The monohydrate’s lower solubility (500 g/kg at 20°C) and non-hygroscopic nature favor its use in food processing, whereas the dihydrate’s rapid dissolution suits fermentation media [8].

Table 4: Structural and Functional Properties of Maltose Hydrates

PropertyMonohydrateDihydrate
Crystal SystemOrthorhombic (P2₁2₁2₁)Monoclinic
Density1.54 g/cm³1.49 g/cm³
Melting Point102°C–103°C (hydrate)Dehydrates below 100°C
Hydrogen BondingDual linear O−H⋅⋅⋅O dimersChannel-like networks
Solubility (20°C)500 g/kg solution>600 g/kg solution
Dissolution RateModerateHigh
HygroscopicityLowHigh

The hydrogen-bond topology dictates material performance: Monohydrates maintain hardness and flowability for powdered products, while dihydrates require controlled-humidity packaging to prevent dehydration-induced caking [7] [8].

Compound Names Cited:

  • Maltose hydrate (C₁₂H₂₂O₁₁·nH₂O)
  • α-Amylase (EC 3.2.1.1)
  • β-Amylase (EC 3.2.1.2)
  • Isoamylase (EC 3.2.1.68)
  • Maltose monohydrate (C₁₂H₂₂O₁₁·H₂O)
  • Maltose dihydrate (C₁₂H₂₂O₁₁·2H₂O)

Properties

Product Name

Maltose hydrate

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate

Molecular Formula

C12H24O12

Molecular Weight

360.31 g/mol

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1

InChI Key

WSVLPVUVIUVCRA-LEHKWIQMSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O

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